7-(2,3-Dimethoxyphenyl)-2-methyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid
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Overview
Description
7-(2,3-Dimethoxyphenyl)-2-methyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is a complex organic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazolopyrimidine core, which is fused with a dimethoxyphenyl group and a carboxylic acid moiety, making it a molecule of interest for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2,3-Dimethoxyphenyl)-2-methyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves multiple steps:
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Formation of the Chalcone Intermediate: : The initial step involves the condensation of 2,3-dimethoxybenzaldehyde with 1-(2-hydroxy-6-methoxyphenyl)ethanone in the presence of a base such as potassium hydroxide (KOH) in ethanol. The reaction mixture is stirred at room temperature for several hours, followed by acidification to yield the chalcone intermediate .
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Cyclization to Triazolopyrimidine: : The chalcone intermediate is then reacted with 1,2,4-triazol-5-amine in the presence of a base like triethylamine in dimethylformamide (DMF). The reaction mixture is refluxed at elevated temperatures to facilitate cyclization, forming the triazolopyrimidine core .
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Introduction of the Carboxylic Acid Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group attached to the triazolopyrimidine core, forming carboxylic acids or other oxidized derivatives.
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Reduction: : Reduction reactions can target the triazolopyrimidine ring or the dimethoxyphenyl group, leading to various reduced forms of the compound.
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Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring or the triazolopyrimidine core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, 7-(2,3-Dimethoxyphenyl)-2-methyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid has shown potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways. This makes it a candidate for drug development and biochemical studies.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic effects. Its ability to interact with specific biological targets makes it a promising lead compound for the development of new drugs, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry
Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-(2,3-Dimethoxyphenyl)-2-methyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. This interaction can disrupt metabolic pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
7-Amino-S-triazolo(1,5-a)pyrimidin-5(4H)-one: This compound shares the triazolopyrimidine core but lacks the dimethoxyphenyl group and carboxylic acid moiety.
[1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 5-methyl-: Similar core structure but different substituents, leading to different chemical and biological properties.
Uniqueness
The uniqueness of 7-(2,3-Dimethoxyphenyl)-2-methyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the dimethoxyphenyl group and carboxylic acid moiety enhances its potential as a versatile intermediate in synthesis and as a bioactive molecule in medicinal chemistry.
Properties
Molecular Formula |
C15H16N4O4 |
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Molecular Weight |
316.31 g/mol |
IUPAC Name |
7-(2,3-dimethoxyphenyl)-2-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C15H16N4O4/c1-8-16-15-17-10(14(20)21)7-11(19(15)18-8)9-5-4-6-12(22-2)13(9)23-3/h4-7,11H,1-3H3,(H,20,21)(H,16,17,18) |
InChI Key |
LUPUWXLXCBAOOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(C=C(NC2=N1)C(=O)O)C3=C(C(=CC=C3)OC)OC |
Origin of Product |
United States |
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